molecular formula C9H7BrN2O B11796391 7-Bromo-2-methylphthalazin-1(2H)-one

7-Bromo-2-methylphthalazin-1(2H)-one

Katalognummer: B11796391
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: BLWBNZCQVLRSSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-methylphthalazin-1(2H)-one: is an organic compound belonging to the phthalazine family It is characterized by a bromine atom at the 7th position and a methyl group at the 2nd position on the phthalazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylphthalazin-1(2H)-one typically involves the bromination of 2-methylphthalazin-1(2H)-one. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 7-Bromo-2-methylphthalazin-1(2H)-one can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylphthalazin-1(2H)-one.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 2-Methylphthalazin-1(2H)-one.

    Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-Bromo-2-methylphthalazin-1(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 7-Bromo-2-methylphthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the phthalazine ring structure play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    2-Methylphthalazin-1(2H)-one: Lacks the bromine atom at the 7th position.

    7-Chloro-2-methylphthalazin-1(2H)-one: Contains a chlorine atom instead of a bromine atom at the 7th position.

    7-Bromo-2-ethylphthalazin-1(2H)-one: Has an ethyl group instead of a methyl group at the 2nd position.

Eigenschaften

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

7-bromo-2-methylphthalazin-1-one

InChI

InChI=1S/C9H7BrN2O/c1-12-9(13)8-4-7(10)3-2-6(8)5-11-12/h2-5H,1H3

InChI-Schlüssel

BLWBNZCQVLRSSK-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=C(C=CC(=C2)Br)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.